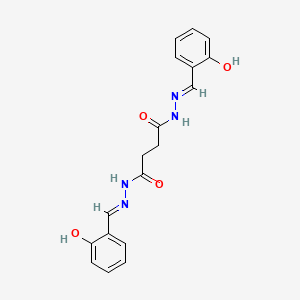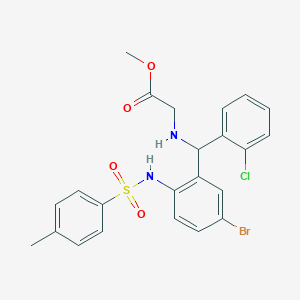![molecular formula C13H13N3O2S B11709761 4-[(2E)-2-benzylidenehydrazino]benzenesulfonamide](/img/structure/B11709761.png)
4-[(2E)-2-benzylidenehydrazino]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]BENZENE-1-SULFONAMIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydrazone linkage and a sulfonamide group, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the hydrazone linkage can form covalent bonds with target proteins, leading to inhibition of their activity .
Comparación Con Compuestos Similares
Similar Compounds
4-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]QUINAZOLINE: This compound has a similar hydrazone linkage but features a quinazoline ring instead of a benzene ring.
4-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINAZOLINE: Similar structure with a fluorine substitution on the phenyl ring.
7-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-2,4-BIS(TRIFLUOROMETHYL)-1,8-NAPHTHYRIDINE: Features a naphthyridine ring and additional trifluoromethyl groups.
Uniqueness
4-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]BENZENE-1-SULFONAMIDE is unique due to its combination of a hydrazone linkage and a sulfonamide group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H13N3O2S |
|---|---|
Peso molecular |
275.33 g/mol |
Nombre IUPAC |
4-[(2E)-2-benzylidenehydrazinyl]benzenesulfonamide |
InChI |
InChI=1S/C13H13N3O2S/c14-19(17,18)13-8-6-12(7-9-13)16-15-10-11-4-2-1-3-5-11/h1-10,16H,(H2,14,17,18)/b15-10+ |
Clave InChI |
QYZZOCOHHAVYOX-XNTDXEJSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N/NC2=CC=C(C=C2)S(=O)(=O)N |
SMILES canónico |
C1=CC=C(C=C1)C=NNC2=CC=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-[{5-bromo-2-[(ethoxycarbonyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B11709681.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11709683.png)
![1-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]naphthalen-2-OL](/img/structure/B11709685.png)
![2-chloro-5H-[1]benzofuro[3,2-c]carbazole](/img/structure/B11709690.png)

![2-(Benzylamino)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one](/img/structure/B11709699.png)
![4-bromo-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]benzamide](/img/structure/B11709705.png)
![N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide](/img/structure/B11709734.png)

![4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11709743.png)
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11709769.png)

![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B11709771.png)
![2-[Bis(1-methylethyl)amino]ethyl decanoate](/img/structure/B11709776.png)
